molecular formula C6H11N3O2 B123308 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione CAS No. 142528-74-3

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Cat. No.: B123308
CAS No.: 142528-74-3
M. Wt: 157.17 g/mol
InChI Key: NHPIHMBPADKCTO-UHFFFAOYSA-N
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Description

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine and methylamine with cyanuric chloride, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the reaction temperature is maintained between 70-80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione stands out due to its specific ethyl and methyl substitutions, which confer unique chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-3-6(2)8-4(10)7-5(11)9-6/h3H2,1-2H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPIHMBPADKCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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